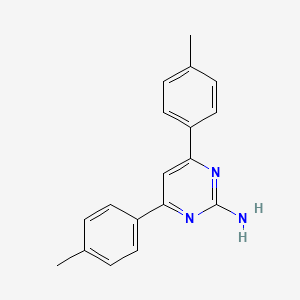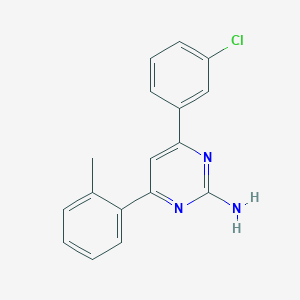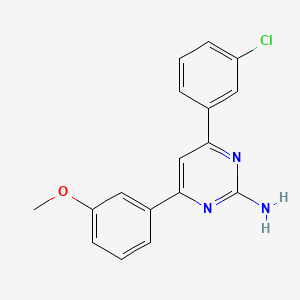
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (4-DMPPM) is a small molecule that has been studied for its potential applications in various scientific fields. It is a derivative of the pyrimidine ring system, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This molecule has been studied extensively in the laboratory, and has been found to be a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been studied extensively in the laboratory for its potential applications in various scientific fields. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This molecule has also been studied for its potential to inhibit the growth of cancer cells in vitro, as well as its ability to modulate the immune system.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to inhibit the activity of COX-2, which may explain its anti-inflammatory and anti-pain effects. In addition, 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been found to interact with other proteins and enzymes involved in the regulation of cell growth and death, which may explain its potential anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine have been studied extensively in the laboratory. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to modulate the immune system, inhibit the growth of cancer cells in vitro, and inhibit the enzyme cyclooxygenase-2 (COX-2). These effects may be due to its ability to interact with other proteins and enzymes involved in the regulation of cell growth and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is a relatively small molecule, which makes it easy to handle and manipulate in the laboratory. In addition, it is relatively inexpensive and can be synthesized easily in the laboratory. However, there are some limitations to using 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not approved for use in humans, and thus cannot be used in clinical trials. In addition, its mechanism of action is not fully understood, which can limit its potential applications.
Direcciones Futuras
There are several potential future directions for the research and development of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. One potential direction is the development of new synthetic methods for the production of the molecule. Another potential direction is the exploration of its potential applications in the treatment of diseases, such as cancer and inflammation. Additionally, further research is needed to better understand the mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, as well as its potential side effects. Finally, further research is needed to explore its potential use as an adjuvant therapy in combination with other drugs.
Métodos De Síntesis
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized in several ways, including a two-step synthesis involving the reaction of 2,5-dimethoxyphenylacetic acid with 4-methoxyphenylacetic acid. This reaction is followed by the condensation of the resulting product with an aldehyde, such as 2-methyl-3-butynal, to form the desired 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. Another method of synthesis involves the reaction of 2,5-dimethoxyphenylacetic acid with 4-methoxyphenylacetic acid, followed by the condensation of the resulting product with an aldehyde, such as 2-methyl-3-butynal, to form the desired 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine.
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-4-6-13(7-5-12)16-11-17(22-19(20)21-16)15-10-14(23-2)8-9-18(15)24-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXOUNSFJBQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














